

Comparative environmental impact assessment of MCPA-sodium and glyphosate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCPA-sodium

Cat. No.: B164995

[Get Quote](#)

Comparative Environmental Impact Assessment: MCPA-sodium and Glyphosate

A detailed comparison of the environmental impacts of the herbicides **MCPA-sodium** and glyphosate reveals distinct profiles in terms of their chemical properties, modes of action, and effects on non-target organisms. This guide synthesizes available data to provide an objective assessment for researchers, scientists, and drug development professionals.

Physicochemical Properties

The behavior of a herbicide in the environment is largely dictated by its physical and chemical properties. **MCPA-sodium** and glyphosate differ significantly in their solubility, stability, and potential for movement in soil and water.

Property	MCPA-sodium	Glyphosate
IUPAC Name	sodium;2-(4-chloro-2-methylphenoxy)acetate	N-(phosphonomethyl)glycine
Molecular Formula	C9H8ClNaO3	C3H8NO5P
Molecular Weight	223.61 g/mol [1]	169.07 g/mol [2]
Water Solubility	270 g/L [1]	1.01 g/100 mL (10.1 g/L) at 20°C [3]
Melting Point	120°C (decomposes) [1]	187°C (decomposes) [3]
Vapor Pressure	No data available	Non-volatile [4]
log P (Octanol-Water Partition Coefficient)	No data available	-2.8 [3]
pKa	Weak acid [1]	<2, 2.6, 5.6, 10.6 [3]

Mode of Action

The mechanisms by which these herbicides control weeds are fundamentally different, which also influences their selectivity and potential impact on non-target organisms.

MCPA-sodium: As a phenoxyacetic acid herbicide, **MCPA-sodium** mimics the plant growth hormone auxin.[\[1\]](#)[\[5\]](#) This leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing their death.[\[1\]](#) It is a selective, systemic herbicide that is absorbed by the leaves and roots and translocates to the meristematic regions where it inhibits growth.[\[1\]](#)[\[6\]](#)

Glyphosate: Glyphosate is a broad-spectrum, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[\[3\]](#) This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[\[3\]](#)[\[7\]](#) Animals, including humans, do not possess the shikimate pathway, which is a primary reason for glyphosate's low direct toxicity to them.[\[3\]](#)[\[7\]](#)

```
graph "Herbicide_Modes_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
```

Comparative modes of action for **MCPA-sodium** and glyphosate.

Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors in assessing their long-term impact.

MCPA-sodium: This herbicide is readily broken down by microbes in soil and water.[\[1\]](#) Its half-life can range from a few days to several weeks, influenced by factors like soil type, moisture, and temperature.[\[1\]](#) Due to its high solubility and poor adsorption to soil, MCPA is considered highly mobile and susceptible to transport into surface and groundwater.[\[8\]](#)

Glyphosate: Glyphosate is also primarily degraded by soil microbes.[\[9\]](#)[\[10\]](#) Its half-life in soil can vary widely, from a few days to over 197 days, with a typical field half-life of about 47 days.[\[3\]](#) Glyphosate strongly adsorbs to soil particles, which generally limits its mobility and leaching into groundwater.[\[3\]](#)[\[11\]](#) However, its primary degradation product, aminomethylphosphonic acid (AMPA), is slightly more persistent.[\[9\]](#)

Parameter	MCPA-sodium	Glyphosate
Soil Half-life (DT50)	A few days to several weeks [1]	2 to 197 days (typical field half-life of 47 days) [3]
Primary Degradation Method	Microbial degradation [1]	Microbial degradation [3] [9]
Mobility in Soil	High mobility [8]	Low mobility due to strong soil adsorption [3] [11]

Ecotoxicological Profile

The toxicity of these herbicides to non-target organisms is a key consideration in their environmental impact assessment.

MCPA-sodium: It is considered toxic to aquatic organisms and non-target terrestrial plants.[12] Formulations of MCPA can be strong eye irritants.[8] The toxicity varies depending on the specific formulation and the organism.[8]

Glyphosate: Technical glyphosate is of low to moderate toxicity.[11] However, the toxicity of glyphosate-based formulations can be significantly higher, particularly to aquatic organisms, due to the presence of surfactants like polyoxyethylene amine (POEA).[11] The EPA has identified potential ecological risks to terrestrial and aquatic plants, mammals, and birds.[13] There is also evidence that glyphosate can negatively affect soil microorganisms.[14][15]

Organism Group	MCPA-sodium	Glyphosate
Mammals (Acute Oral LD50, rat)	700 mg/kg[12]	Very low toxicity (technical grade)[9]
Birds	Moderately toxic	Potential risk identified by EPA[13]
Aquatic Organisms	Toxic[12]	Formulations can be highly toxic, especially to invertebrates[15]
Honeybees	Relatively non-toxic (acid and sodium salt)[16]	Low toxicity for most uses[13]
Soil Microorganisms	Data not specified	Can have toxic effects[14]

Experimental Protocols

The following outlines generalized methodologies for key experiments used to assess the environmental impact of herbicides.

Protocol 1: Aerobic Soil Metabolism Study (based on OECD Guideline 307)

- Objective: To determine the rate and route of degradation of a test substance in aerobic soil.
- Methodology:
 - Radiolabeled (e.g., ¹⁴C) test substance is applied to fresh soil samples.

- Soil samples are incubated in the dark at a controlled temperature and moisture content.
- At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its degradation products.
- Volatile degradation products, such as $^{14}\text{CO}_2$, are trapped to assess mineralization.
- The rate of degradation (DT50 and DT90) is calculated using appropriate kinetic models.

```
digraph "Aerobic_Soil_Metabolism_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
```

Workflow for an aerobic soil metabolism study.

Protocol 2: Acute Toxicity Test for Freshwater Fish (based on OECD Guideline 203)

- Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.
- Methodology:
 - Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to a range of concentrations of the test substance in water.
 - A control group is maintained in water without the test substance.
 - The test is conducted for 96 hours under controlled conditions (temperature, light, oxygen levels).
 - Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
 - The LC50 value, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods.

Conclusion

MCPA-sodium and glyphosate present different environmental risk profiles. **MCPA-sodium's** high water solubility and mobility pose a greater risk for contamination of surface and groundwater. Glyphosate, while generally less mobile due to strong soil adsorption, can persist in the environment, and its formulations can be significantly more toxic to non-target organisms than the technical-grade active ingredient. A comprehensive risk assessment must consider not only the properties of the active ingredient but also the environmental behavior of its metabolites and the toxicological effects of the complete formulated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy MCPA-sodium | 3653-48-3 [smolecule.com]
- 2. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MCPA - Wikipedia [en.wikipedia.org]
- 6. MCPA-sodium [sitem.herts.ac.uk]
- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 8. sourcetotap.eu [sourcetotap.eu]
- 9. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 10. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 11. Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [evenspray.com]
- 13. epa.gov [epa.gov]

- 14. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [consumernotice.org](#) [consumernotice.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Comparative environmental impact assessment of MCPA-sodium and glyphosate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164995#comparative-environmental-impact-assessment-of-mcpa-sodium-and-glyphosate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com